LW6

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Molecular Mechanisms of Action

LW6 exerts its effects through multiple, interconnected biological pathways. The table below summarizes its primary molecular targets and consequences.

| Target/Pathway | Biological Consequence | Experimental Evidence |

|---|---|---|

| HIF-1α Inhibition [1] [2] | Promotes proteasomal degradation of HIF-1α protein, reducing its cellular accumulation. | Reporter assays in HCT116 colon cancer cells; reduced HIF-1α in tumor xenografts. |

| MDH2 Inhibition (IC₅₀: 6.3 μM) [1] [3] [4] | Alters mitochondrial metabolism, reduces NADH levels, and increases intracellular oxygen, indirectly promoting HIF-1α degradation. | Identification via chemical probes; reduced NADH production and oxygen consumption in tumor cells. |

| BCRP/ABCG2 Inhibition [5] | Increases intracellular concentration and efficacy of co-administered chemotherapeutic drugs that are BCRP substrates. | Enhanced mitoxantrone accumulation in MDCKII-BCRP cells; improved topotecan bioavailability in rats. |

| Calcineurin B Homologous Protein 1 (CHP1) Binding [2] | Identified as a binding partner; proposed role in inhibiting cancer cell growth. | Identified via phage display biopanning; validated with surface plasmon resonance (SPR). |

These mechanisms converge to disrupt cancer cell survival, as illustrated in the following pathway:

Integrated mechanism of action of this compound

Key Pharmacological & Physicochemical Profile

The table below summarizes the essential characteristics of this compound as a research compound.

| Property | Description / Value |

|---|---|

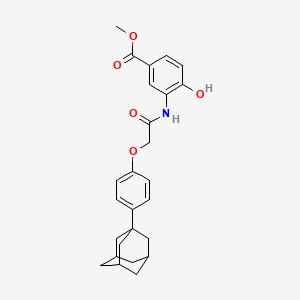

| Chemical Name | methyl 3-[[2-[4-(adamantan-1-yl)phenoxy]acetyl]amino]-4-hydroxybenzoate [6] |

| CAS Number | 934593-90-5 [1] [6] |

| Molecular Formula / Weight | C₂₆H₂₉NO₅ / 435.51 g/mol [1] [6] |

| Solubility | Poorly water-soluble; soluble in DMSO (50 mg/mL) [1] [5] |

| In Vitro IC₅₀ | HIF-1: 4.4 μM; MDH2: 6.3 μM [1] |

| Primary Metabolite | APA (2-(4-adamantan-1-yl-phenoxy)acetic acid) [7] [8] [9] |

A significant challenge for this compound is its unfavorable pharmacokinetic profile. It has very low oral bioavailability (~1.7%) in mice, although it is rapidly absorbed [8]. After administration, it is quickly converted to its active metabolite, APA [8] [9]. To overcome its poor solubility, a ternary solid dispersion formulation (F8-SD) with poloxamer 407 and povidone K30 was developed, which significantly improved its dissolution rate and in vivo effect as a BCRP inhibitor [5].

Experimental Protocols & Research Applications

To guide your experimental work, here are key methodologies used in this compound research.

In Vitro HIF-1α Reporter Assay

This protocol is used to quantify HIF-1 inhibitory activity [1] [6].

- Cell Culture & Transfection: Use HCT116 cells (75-90% confluence). Co-transfect with a pGL3-HRE-luciferase plasmid (containing Hypoxia Response Elements) and a pRL-SV40 renilla luciferase plasmid for normalization.

- Compound Treatment: Treat transfected cells with this compound (or vehicle) for 16 hours. A typical positive control is 17-AAG.

- Luciferase Measurement: Lyse cells and measure firefly and renilla luciferase activities using a dual-luciferase reporter assay system. Integrate luminescence over a 10-second period.

- Data Analysis: Calculate the ratio of firefly to renilla luciferase activity. HIF-1 inhibition is expressed as the percentage reduction in this ratio compared to the control.

In Vivo Anti-Tumor Efficacy (Xenograft Model)

This model demonstrates this compound's activity in a live organism [1] [6].

- Animal & Tumor Model: Use immunodeficient mice (e.g., BALB/c nu/nu) implanted with human cancer cells (e.g., HCT116 colon cancer cells).

- Dosing: Administer this compound via intraperitoneal injection. A cited regimen is 10-20 mg/kg, once daily (QD). The vehicle is 10% dimethylacetamide, 10% Cremophor EL, and 80% sodium carbonate buffer (pH 10).

- Evaluation: Treat for a defined period (e.g., 13 days). Monitor tumor volume. At endpoint, analyze excised tumors for HIF-1α levels via immunohistochemical staining of frozen tissues.

Cellular Metabolic Inhibition Assay

This protocol assesses the impact on mitochondrial NADH production [4].

- Cell Treatment: Culture relevant cells (e.g., 4T1 mouse mammary carcinoma cells) and treat with a range of this compound concentrations (e.g., from nM to µM) for 24 hours.

- NADH Measurement: Lyse cells and use a colorimetric NAD/NADH assay kit to quantify NADH levels, following the manufacturer's instructions.

- Data Analysis: Express the results as the percentage inhibition of NADH production compared to untreated control cells.

Future Research Directions

This compound continues to be a valuable tool for developing new therapeutic strategies.

- PROTAC Degraders: Researchers have designed novel HIF-1α PROTAC degraders by conjugating the this compound pharmacophore with E3 ubiquitin ligase ligands (e.g., VHL ligand). One such degrader, Z12, demonstrated potent cytotoxic activity (IC₅₀ = 10.10 μM) in cervical cancer cells and achieved remarkable degradation of HIF-1α protein (>90%) [10].

- Metabolite as a Lead: The major metabolite, APA, is a major circulating active species in mice [8] [9]. This suggests that future drug development could focus on APA or its derivatives to potentially improve the pharmacokinetic profile.

References

- 1. | HIF | Dehydrogenase | HIF/HIF Prolyl-Hydroxylase | TargetMol LW 6 [targetmol.com]

- 2. HIF-1α suppressing small molecule, this compound, inhibits cancer ... [sciencedirect.com]

- 3. Malate dehydrogenase-2 inhibitor this compound promotes metabolic ... [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, biological evaluation and molecular docking ... [sciencedirect.com]

- 5. Development of a Ternary Solid Dispersion Formulation of LW to... 6 [pmc.ncbi.nlm.nih.gov]

- 6. | CAS#:934593-90-5 | Chemsrc LW 6 [chemsrc.com]

- 7. Metabolite Profiling and Characterization of this compound, a Novel HIF ... [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacokinetic Characterization of this compound, a Novel Hypoxia ... [mdpi.com]

- 9. Metabolite Profiling and Characterization of this compound, a Novel ... [mdpi.com]

- 10. Design, synthesis and biological evaluation of novel HIF ... [sciencedirect.com]

Core Strategies for HIF-1α Inhibitor Discovery

Researchers employ multiple strategies to discover HIF-1α inhibitors, broadly categorized into the following approaches:

| Strategy | Description | Key Features / Targets | Example Compounds / Methods |

|---|

| Novel Compound Design & Synthesis | Designing and synthesizing new chemical entities, often derived from natural products, to act as potent HIF-1α inhibitors [1]. | - Targets HIF-1α signaling and related inflammation pathways.

- Evaluated using dual-luciferase reporter assays, Western blot, immunofluorescence. | Salidroside derivatives (e.g., Compound N41), ortho-fluorophenyl pharmacophore, scaffold-hopping strategy [1]. | | Computational & ML-Driven Screening | Using machine learning (ML), molecular docking, and dynamics simulations to screen large compound libraries virtually [2]. | - Identifies compounds with stable binding to HIF-1α.

- Employs RDKit, Mol2Vec descriptors, Random Forest models. | Arnidiol, Epifriedelanol from a Traditional Chinese Medicine monomer library [2]. | | High-Throughput Phenotypic Screening | Screening compound libraries using cell-based assays that report on HIF-1α activity, such as luciferase under a HIF-dependent promoter [3]. | - Uses VEGF promoter-luciferase reporter constructs.

- Secondary validation with Western blot, ELISA for VEGF secretion. | YC-1, PG-928310 (identified from a library of ~350,000 compounds) [3]. | | Targeting Protein-Protein Interactions (PPIs) | Developing inhibitors that disrupt critical interactions for HIF-1 function, such as the HIF-1α/p300 interface [4]. | - Considers HIF a model for studying difficult-to-drug PPIs.

- Utilizes structural biology (e.g., PDB IDs: 4H6J, 1H2K). | Small molecules and synthetic peptides that block the HIF-1α/p300 interaction [4]. |

Detailed Experimental Protocols

To ensure your research can replicate and build upon these findings, here is a detailed breakdown of the key experimental methodologies cited.

1. Dual-Luciferase Reporter Assay [1] [3]: This assay measures the inhibitory effect of a compound on HIF-1α transcriptional activity. Cells are transfected with a plasmid containing a Hypoxia Response Element linked to a luciferase reporter gene. After compound treatment and hypoxic induction, luciferase activity is measured and normalized to a control. A significant reduction in luminescence indicates inhibition of HIF-1α-driven transcription.

2. In Vivo Efficacy in HACE Mouse Model [1]: To evaluate the therapeutic potential of a candidate inhibitor, a High Altitude Cerebral Edema model is used. Mice are treated with the compound, and key pathological markers are assessed:

- Brain Water Content: Measured to quantify cerebral edema.

- Oxidative Stress Markers: Levels of MDA and SOD are evaluated.

- Immunofluorescence Staining: Used to visualize and quantify the expression of inflammatory cytokines and proteins like IL-6, TNF-α, and AQP-4.

- Western Blotting & H&E Staining: Confirm the dose-dependent regulation of the HIF-1α/IKKα/NF-κB signaling pathway and histopathological changes.

3. Machine Learning & Virtual Screening Workflow [2]: This computational protocol identifies potential inhibitors through a multi-stage process:

- Data Preparation: Collect compounds with known HIF-1α inhibitory activity from databases like ChEMBL. Classify them as "active" or "inactive" based on a threshold and split into training/test sets.

- Molecular Featurization: Compute molecular descriptors using methods like RDKit or Mol2Vec.

- Model Building & Screening: Train machine learning models and use the best-performing one to predict active compounds in a virtual library.

- Molecular Docking & Dynamics: Screen the top hits via molecular docking against the HIF-1α protein structure. Finally, run molecular dynamics simulations to assess the stability of the protein-ligand complex and calculate binding free energy.

Recent Quantitative Data on HIF-1α Inhibitors

The following table summarizes key quantitative findings from recent studies on specific HIF-1α inhibitors.

| Compound / Agent | Experimental Model | Key Quantitative Results | Proposed Primary Mechanism | Year & Source |

|---|

| Compound N41 (Salidroside derivative) | HACE mouse model; C8-D1A & HEK293T cells | - IC50 (HIF-1α inhibition): 2.02 ± 0.76 μM

- Reduced brain water content, oxidative stress (MDA/SOD)

- Suppressed IL-6, TNF-α, AQP-4 | Potent inhibitor of the HIF-1α/IKKα/NF-κB signaling pathway [1]. | 2025 [1] | | Arnidiol & Epifriedelanol | In silico screening (Traditional Chinese Medicine Library) | - Stable binding to HIF-1α protein in simulations

- Favorable MM-PBSA binding free energy | Identified as potential HIF-1α inhibitors through machine learning and molecular dynamics [2]. | 2025 [2] | | YC-1 & PG-928310 | Breast cancer MDA-MB-231 cells (VEGF-Luc reporter) | - Dose-dependent reduction in luciferase activity under hypoxia

- Inhibition of HIF-1α expression & VEGF secretion | Inhibition of HIF-1α/VEGF pathway transactivation [3]. | 2014 [3] |

HIF-1α Signaling Pathway and Experimental Workflow

The diagrams below illustrate the core pathway targeted by inhibitors and a modern screening workflow, using the specified color palette for clarity.

Diagram 1: Simplified HIF-1α signaling pathway and inhibition. Under hypoxia, HIF-1α accumulates, dimerizes, and drives gene expression. Inhibitors like N41 block this cascade [1] [5].

Diagram 2: Multi-stage computational screening workflow for HIF-1α inhibitors, combining machine learning and physics-based simulations [2].

Key Insights for Research and Development

- Shift Towards Multi-Target Inhibition: The most promising new inhibitors, such as compound N41, are characterized by their ability to simultaneously target the core HIF-1α signaling pathway and its closely linked inflammatory NF-κB axis, potentially offering superior efficacy in complex diseases [1].

- Rising Role of AI in Discovery: The integration of machine learning with traditional CADD methods is proving to be a powerful strategy. It enables the efficient screening of vast chemical spaces, including natural product libraries, and helps overcome limitations of docking-only approaches [2].

- Importance of Robust Validation: A clear trend in recent literature is the move from single-assay confirmation to multi-layered experimental validation. Strong candidates are typically tested across computational, cellular, and in vivo models to build a compelling case for their efficacy and mechanism of action [1] [3].

References

- 1. Discovery of novel salidroside derivatives as potent ... [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of novel potential hypoxia-inducible factor-1α ... [pmc.ncbi.nlm.nih.gov]

- 3. Development of a Novel Anti-HIF-1α Screening System ... [pmc.ncbi.nlm.nih.gov]

- 4. Hypoxia inducible factor (HIF) as a model for studying ... [pubs.rsc.org]

- 5. Action Sites and Clinical Application of HIF-1α Inhibitors [pmc.ncbi.nlm.nih.gov]

Primary Molecular Targets and Mechanisms

LW6's anti-cancer activity is driven by its interaction with specific molecular targets, resulting in disrupted cancer cell metabolism and inhibited pro-survival pathways.

| Primary Target / Mechanism | Functional Consequence | Experimental Evidence / Context |

|---|

| Malate Dehydrogenase 2 (MDH2) [1] [2] | • Inhibits mitochondrial TCA cycle, reducing NADH and ATP production [2]. • Increases intracellular O₂, promoting HIF-1α degradation [1] [2]. | • Direct enzymatic activity assays (competitive inhibition) [2]. • Identified via chemical proteomics [2]. | | Hypoxia-Inducible Factor 1α (HIF-1α) [3] [4] | • Suppresses HIF-1α accumulation, downregulating target genes (e.g., VEGF, GLUT1) [2]. | • Western blot analysis showing reduced HIF-1α protein [3]. • Originally classified as a HIF-1α inhibitor [4]. | | Autophagic Flux [3] | • Inhibits autophagic flux, preventing cytoprotective autophagy in cancer cells [3]. | • Accumulation of LC3-II and p62 proteins [3]. • Tandem RFP-GFP-LC3 fluorescence assay [3]. | | Breast Cancer Resistance Protein (BCRP/ABCG2) [5] | • Potently inhibits BCRP transporter function, increasing intracellular accumulation of chemotherapeutics [5]. • Downregulates BCRP gene expression [5]. | • Cellular accumulation assays with mitoxantrone [5]. • Cytotoxicity assays in transfected cell lines [5]. |

Functional Effects in Cancer Models

The molecular actions of this compound translate into significant anti-cancer effects across various models, both alone and in combination with standard therapies.

| Cancer Model / Cell Type | Observed Effect | Experimental Detail |

|---|

| Pancreatic Cancer [3] | • Synergistically enhanced gemcitabine's anti-proliferation and cell death induction. • Significantly reduced tumor weight in vivo without toxic side effects. | In vitro studies on MIA PaCa-2 and 6606PDA cells; in vivo syngeneic orthotopic mouse model [3]. | | Colorectal Cancer (HCT116) [2] | • Suppressed HIF-1α accumulation and target genes. • Exhibited significant growth inhibition and anti-tumor efficacy in a xenograft mouse model. | In vitro and in vivo xenograft assays [2]. | | Multidrug-Resistant Cancers [5] | • Reversed BCRP-mediated multidrug resistance. • Increased susceptibility to mitoxantrone and doxorubicin cytotoxicity. • Improved oral exposure of methotrexate in rats. | Cytotoxicity assays in MDCKII-BCRP cells; pharmacokinetic study in rats [5]. |

Key Experimental Protocols

To evaluate the effects of this compound, researchers employ a range of standard biochemical and cell biology techniques.

Analysis of Autophagic Flux [3]

- Transfection: Transfect cells with the ptfLC3 plasmid (tandem RFP-GFP-LC3).

- Treatment: Treat transfected cells with this compound (e.g., 80-160 µM) or a vehicle control for 12-24 hours.

- Imaging & Quantification: Fix cells and image using confocal microscopy. Autophagosomes (yellow puncta, GFP+RFP+) and autolysosomes (red puncta, RFP only) are quantified per cell [3].

MDH2 Enzyme Activity Assay [2]

- Reaction Setup: In a potassium phosphate buffer (pH 7.4), mix recombinant human MDH2 (rhMDH2) with its substrates, oxaloacetic acid and NADH.

- Inhibition Test: Include this compound or the test compound.

- Kinetic Measurement: Monitor the oxidation of NADH to NAD+ by measuring the decrease in absorbance at 340 nm over time. Kinetic parameters (Km, Vmax) can be determined using Lineweaver-Burk plots [2].

BCRP Inhibition Functional Assay [5]

- Cell Culture: Use MDCKII cells overexpressing human BCRP (MDCKII-BCRP).

- Accumulation Assay: Incubate cells with a fluorescent BCRP substrate (e.g., mitoxantrone) in the presence or absence of this compound.

- Measurement: Measure intracellular drug accumulation using flow cytometry or a fluorescence plate reader. Increased accumulation indicates BCRP inhibition [5].

Pathway and Mechanism Diagrams

The following diagrams illustrate the core mechanistic pathways of this compound action.

This compound disrupts mitochondrial metabolism, leading to HIF-1α suppression.

This compound overcomes drug resistance by inhibiting BCRP and protective autophagy.

Pharmacokinetic Profile

The in vivo activity of this compound is influenced by its pharmacokinetics and conversion to an active metabolite.

| Parameter | Finding | Implication |

|---|---|---|

| Oral Bioavailability | Low (1.7 ± 1.8%) [4] | Rapid metabolism limits oral efficacy; may require IV administration. |

| Active Metabolite | APA ((4-adamantan-1-yl-phenoxy)acetic acid) [4] | In vivo activity is likely due to both parent compound and metabolite. |

| Half-Life (this compound) | Short (0.6 ± 0.1 h) [4] | Rapid clearance from plasma. |

| Half-Life (APA) | Longer (2.4 - 2.7 h) [4] | Active metabolite contributes to prolonged pharmacological effect. |

References

- 1. Malate dehydrogenase-2 inhibitor this compound promotes metabolic ... [pmc.ncbi.nlm.nih.gov]

- 2. A Novel Malate Dehydrogenase 2 Inhibitor Suppresses ... [journals.plos.org]

- 3. enhances chemosensitivity to gemcitabine and inhibits autophagic... LW 6 [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic Characterization of this compound, a Novel Hypoxia ... [mdpi.com]

- 5. Discovery of LW as a new potent inhibitor of breast cancer resistance... 6 [link.springer.com]

role of LW6 in hypoxia-inducible factor inhibition

Molecular Mechanism of LW6

This compound inhibits HIF-1α not by blocking its synthesis, but by promoting its degradation under hypoxic conditions. The following diagram illustrates the cellular mechanism of HIF-1α regulation and how this compound intervenes.

As shown above, under normal oxygen levels (Normoxia), HIF-1α is constantly hydroxylated by enzymes called prolyl hydroxylases (PHDs). This modification allows the von Hippel-Lindau protein (pVHL) to recognize HIF-1α, leading to its ubiquitination and subsequent degradation by the proteasome [1] [2] [3]. Under low oxygen (Hypoxia), PHD activity is suppressed, allowing HIF-1α to accumulate, move to the nucleus, and drive the expression of genes involved in cancer progression [1] [4]. This compound intervenes by promoting the VHL-mediated degradation of HIF-1α even under hypoxic conditions, thereby shutting down the hypoxic response program in cancer cells [5] [4].

Key Experimental Evidence and Protocols

Research across different models highlights this compound's potential as an anti-cancer agent.

- In Hepatocellular Carcinoma (HCC): this compound was shown to suppress tumor growth in vitro and in vivo. A key finding was that this compound downregulates the immune checkpoint protein PD-L1 by inhibiting the HIF-1α/PD-L1 axis, which may help the immune system better target cancer cells [4].

- In Pancreatic Cancer: this compound can enhance the efficacy of the chemotherapeutic drug gemcitabine and inhibit protective autophagy in cancer cells, suggesting its value in combination therapies [4].

- In Immunomodulation (NETosis): In studies on neutrophils, this compound inhibited HIF-1α-dependent glycolysis, which in turn reduced the release of Neutrophil Extracellular Traps (NETs). This finding links HIF-1α inhibition to the modulation of innate immunity under hypoxia [6] [7].

Example Experimental Protocol

The following methodology for evaluating this compound in vitro is adapted from studies on NETosis [6] [7]:

- Cell Model: Use human neutrophils isolated from whole blood or DMSO-induced dHL-60 cells (a neutrophil-like cell line).

- Hypoxic Treatment: Expose cells to hypoxic conditions (e.g., 1-2% O₂) in a controlled chamber.

- This compound Administration: Co-treat cells with this compound (a typical study concentration is 10-30 µM) alongside hypoxic exposure.

- Analysis:

- Western Blotting: Assess protein levels of HIF-1α and key glycolytic enzymes (e.g., GLUT1, HK2, LDHA).

- Immunofluorescence/Flow Cytometry: Quantify NETosis markers (e.g., citrullinated histone H3 (Cit-H3)) and use fluorescent probes to measure reactive oxygen species (ROS).

- ELISA: Measure concentrations of extracellular inflammatory mediators.

Pharmacokinetics of this compound

Understanding the behavior of this compound in a living system is critical for its development as a drug. A pharmacokinetic study in mice revealed the following key parameters after a single 5 mg/kg intravenous (IV) dose [5]:

| Parameter | Value (this compound) | Value (Active Metabolite, APA) |

|---|---|---|

| Half-life (t₁/₂) | 0.6 ± 0.1 h | 2.7 ± 0.2 h |

| Volume of Distribution (Vss) | 0.5 ± 0.1 L/kg | Not Available |

| Systemic Clearance (CL) | 1.7 ± 0.1 L/hr/kg | Not Available |

| Oral Bioavailability (F) | 1.7 ± 1.8% | Not Available |

The data indicates that this compound has a short half-life and low oral bioavailability. However, it is rapidly converted to its active metabolite, APA, which has a longer half-life. This suggests that the in vivo activity of this compound is likely mediated by both the parent compound and its metabolite [5].

Future Research Directions

While the prospects for this compound are promising, several areas require further investigation:

- Drug Optimization: Its low oral bioavailability and short half-life may necessitate the development of more stable analogs or advanced drug delivery systems [5].

- Broader Therapeutic Potential: Most research focuses on cancer, but its role in other HIF-driven pathologies (e.g., autoimmune disorders [3] or pulmonary mucormycosis [8]) is an emerging area.

- Detailed Toxicological Profile: Comprehensive safety and toxicology studies are essential next steps for clinical translation.

References

- 1. Hypoxia Signaling [cellsignal.com]

- 2. Focusing on the hypoxia-inducible factor pathway: role, ... [pmc.ncbi.nlm.nih.gov]

- 3. Hypoxia and activation of hypoxia inducible factor alpha as ... [frontiersin.org]

- 4. The hypoxia-inducible factor 1 inhibitor this compound mediates ... [sciencedirect.com]

- 5. Pharmacokinetic Characterization of this compound, a Novel Hypoxia ... [pmc.ncbi.nlm.nih.gov]

- 6. HIF-1α-dependent glycolysis enhances NETosis in hypoxic ... [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro study: HIF-1α-dependent glycolysis enhances ... [frontiersin.org]

- 8. Multiple roles for hypoxia inducible factor 1-alpha in airway ... [nature.com]

LW6 and breast cancer resistance protein

Introduction to BCRP and LW6

The Breast Cancer Resistance Protein (BCRP/ABCG2) is a crucial ATP-binding cassette (ABC) efflux transporter. It is expressed in many tissues (like the intestine, liver, and blood-brain barrier) and in cancer cells. BCRP plays a significant role in multi-drug resistance (MDR) by pumping anti-cancer drugs out of cells, thereby reducing drug bioavailability and efficacy [1] [2] [3].

This compound (3-[2-(4-adamantan-1-yl-phenoxy)-acetylamino]-4-hydroxy-benzoic acid methyl ester) was identified as a new, potent inhibitor of BCRP [1] [4]. It overcomes multidrug resistance through a dual mechanism: directly inhibiting the BCRP-mediated drug efflux and down-regulating BCRP expression. Research indicates it is more potent than Ko143, a well-known BCRP inhibitor [1].

This compound as a Potent BCRP Inhibitor: Key Findings

The table below summarizes the core experimental findings from the foundational study that established this compound as a potent BCRP inhibitor [1] [4].

- In Vitro and In Vivo Efficacy of this compound

| Aspect Investigated | Experimental Model | Key Finding | Significance / Quantitative Result |

|---|---|---|---|

| Functional Inhibition | MDCKII-BCRP cells | Enhanced cellular accumulation of mitoxantrone (BCRP substrate) | More potent than known inhibitor Ko143 [1] |

| Expression Down-regulation | MDCKII-BCRP cells | Reduced BCRP protein expression | Effective at concentrations of 0.1–10 µM [1] |

| Chemosensitization | MDCKII-BCRP cells | Increased cytotoxicity of co-administered anticancer drugs | CC50 of mitoxantrone reduced 3-fold; doxorubicin reduced 10-fold [1] |

| Pharmacokinetic Enhancement | Rats | Improved oral exposure of methotrexate (BCRP substrate) | Systemic exposure (AUC) increased approximately 2-fold [1] |

| Selectivity | MDCKII-MDR1 cells (P-gp overexpressing) | No inhibition of P-glycoprotein (P-gp) activity or expression | Confirmed selectivity for BCRP over another major efflux transporter [1] |

Formulation to Overcome Solubility Challenges

A major challenge for the in vivo application of this compound is its poor aqueous solubility, which leads to low bioavailability [5] [2]. To address this, researchers developed a ternary solid dispersion (SD) formulation.

- Optimal Formulation (F8-SD): The optimal formulation was composed of This compound, poloxamer 407, and povidone K30 at a weight ratio of 1:5:8 [5] [2].

- Mechanism: This formulation converts crystalline this compound into an amorphous state, enhancing its solubility and dissolution rate through the combined effects of the hydrophilic polymer (povidone) and surfactant (poloxamer) [5] [2].

- In Vivo Performance: The F8-SD formulation significantly improved the oral bioavailability of the BCRP substrate topotecan in rats, increasing its systemic exposure by approximately 10-fold [5] [2].

Core Experimental Protocols

Here are the detailed methodologies for the key experiments cited in this guide.

Cellular Accumulation Assay (to assess BCRP inhibition) [1]

- Cell Culture: Use MDCKII cells stably overexpressing human BCRP (MDCKII-BCRP) and corresponding mock-transfected control cells.

- Pre-treatment: Incubate cells with the compound of interest (e.g., this compound, Ko143) or vehicle for a specified time.

- Substrate Incubation: Add a fluorescent BCRP substrate (e.g., mitoxantrone or prazosin) to the cells.

- Accumulation Phase: Allow substrate accumulation for a set period (e.g., 1-2 hours) at 37°C.

- Termination & Lysis: Stop the reaction by placing cells on ice and washing with ice-cold PBS. Lyse the cells with a suitable buffer (e.g., containing Triton X-100).

- Quantification: Measure the substrate concentration in the cell lysate using HPLC or by measuring fluorescence. Higher substrate accumulation in MDCKII-BCRP cells indicates effective BCRP inhibition.

Preparation of Ternary Solid Dispersion (F8-SD) [5] [2]

- Dissolution: Separately dissolve this compound and the polymeric carriers (poloxamer 407 and povidone K30) in dichloromethane.

- Mixing: Combine the drug and polymer solutions at the target weight ratio (1:5:8) and mix vigorously.

- Solvent Evaporation: Remove the organic solvent under vacuum at room temperature.

- Solid Processing: Mill the resulting solid mass and sieve it through an 80-mesh screen to obtain a uniform powder.

This compound Mechanisms of Action

The diagram below illustrates the dual mechanisms by which this compound acts to overcome multidrug resistance.

This diagram shows that this compound combats multidrug resistance through a dual mechanism: directly inhibiting the BCRP pump and down-regulating its expression to increase chemotherapeutic drug concentration inside cancer cells, while independently inducing cell death by inhibiting the HIF-1α protein [1].

Research Status and Further Directions

The discovery of this compound and the development of its ternary solid dispersion formulation present a promising strategy to overcome BCRP-mediated drug resistance. However, several areas require further investigation:

- Most data is pre-clinical, from in vitro models and rodent studies. Efficacy and safety in advanced animal models and humans are not yet established [1] [5] [2].

- The improved bioavailability of a BCRP substrate (topotecan) was demonstrated when co-administered with the this compound formulation, but the direct pharmacokinetics of this compound itself require further characterization [5] [2].

- Research on flavonols as BCRP inhibitors highlights the impact of species differences (human vs. rat BCRP) and the challenge of low systemic bioavailability for dietary compounds [6]. These factors are also relevant for the clinical translation of this compound.

References

- 1. Discovery of LW as a new potent inhibitor of 6 ... breast cancer [link.springer.com]

- 2. Development of a Ternary Solid Dispersion Formulation of LW to... 6 [pmc.ncbi.nlm.nih.gov]

- 3. ADMET evaluation in drug discovery. 20. Prediction of breast ... cancer [jcheminf.biomedcentral.com]

- 4. Discovery of LW as a new potent inhibitor of 6 ... breast cancer [pubmed.ncbi.nlm.nih.gov]

- 5. Development of a Ternary Solid Dispersion Formulation ... [mdpi.com]

- 6. Flavonols found in foods can block drug resistance and boost... protein [news-medical.net]

Mechanism of Action and Anticancer Activity

LW6 exerts its antitumor effects by specifically targeting the cellular response to hypoxia, a common feature in solid tumors that contributes to therapy resistance and poor prognosis [1].

- HIF-1α Inhibition: Under hypoxic conditions, HIF-1α protein accumulates in cells, moves to the nucleus, dimerizes with HIF-1β, and activates genes promoting tumor survival, angiogenesis, and metastasis [2]. This compound inhibits the accumulation of HIF-1α protein induced by hypoxia. Research indicates it does this independently of the von Hippel-Lindau (VHL) protein [1].

- Induction of Apoptosis: this compound treatment selectively induces apoptosis (programmed cell death) in hypoxic cancer cells. This is associated with [1]:

- A reduction in mitochondrial membrane potential (MMP).

- An increase in intracellular reactive oxygen species (ROS) and mitochondrial superoxide (O₂•⁻).

- In vitro Efficacy: In the A549 human lung adenocarcinoma cell line, this compound (at 20 µM) successfully inhibited hypoxia-induced HIF-1α expression and induced hypoxia-selective apoptosis [1].

The diagram below illustrates how this compound disrupts this critical survival pathway in cancer cells.

This compound inhibits HIF-1α accumulation, blocking a key survival pathway in hypoxic cancer cells.

Pharmacokinetics and Metabolism

Understanding how a drug is processed by the body is crucial for its development. Key pharmacokinetic parameters of this compound from a mouse study are summarized below [2] [3].

Table 1: Pharmacokinetic Parameters of this compound and its Metabolite APA in Mice (after a 5 mg/kg dose) [2]

| Parameter | This compound (Intravenous) | This compound (Oral) | APA (after this compound Oral dose) |

|---|---|---|---|

| Bioavailability (F%) | Not Applicable | 1.7 ± 1.8% | Not Available |

| Half-Life (t₁/₂) | 0.6 ± 0.1 h | Not Calculable | 2.4 ± 0.6 h |

| Time to Cmax (tmax) | Not Applicable | 0.3 ± 0.1 h | 0.7 ± 0.1 h |

| Volume of Distribution (Vss) | 0.5 ± 0.1 L/kg | Not Available | Not Available |

| Systemic Clearance (CL) | 1.7 ± 0.1 L/hr/kg | Not Available | Not Available |

- Rapid Metabolism: this compound is rapidly converted into an active metabolite called APA ((4-adamantan-1-yl-phenoxy)acetic acid) in the body [2] [3].

- Low Oral Bioavailability: When taken orally, this compound itself has very low systemic availability (1.7%). However, its active metabolite, APA, reaches significantly higher levels in the bloodstream, suggesting APA contributes substantially to the observed antitumor activity in vivo [2].

- Metabolite Profile: A separate metabolite profiling study in mice identified 12 metabolites of this compound. The primary metabolic pathways include amide hydrolysis (producing APA), ester hydrolysis, mono-oxidation, and glucuronidation [4].

The metabolic fate of this compound is complex, with one primary active metabolite playing a key role.

This compound is rapidly metabolized, primarily into the active metabolite APA, which is further processed before elimination.

Experimental Protocols for Key Studies

For researchers looking to replicate or build upon these findings, here are the methodologies from pivotal studies.

1. Cell Culture and Hypoxia Treatment (A549 cells) [1]

- Cell Line: Human lung adenocarcinoma A549 cells.

- Culture Medium: Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum (FBS), penicillin, and streptomycin.

- Environment: Maintained at 37°C in a humidified atmosphere with 5% CO₂.

- Hypoxia Induction: Hypoxic conditions (1% O₂) were achieved using modular incubator chambers flushed with a gas mixture of 95% nitrogen and 5% carbon dioxide.

2. Cell Viability Assay (MTS Assay) [1]

- Principle: Measures the metabolic activity of viable cells.

- Procedure:

- Seed cells in 96-well plates at a density of 2 x 10⁵ cells/mL.

- Treat cells with or without this compound for 24 hours.

- Add CellTiter 96 AQueous One Solution reagent (MTS) to each well.

- Incubate for 1-4 hours and measure the absorbance at 490 nm with a reference wavelength of 620 nm using a microplate reader.

3. Detection of Apoptosis and Mitochondrial Membrane Potential (MMP) [1]

- Apoptosis Measurement: Can be assessed using flow cytometry with Annexin V/propidium iodide staining or by detecting active caspase-3 using a FITC-conjugated antibody and flow cytometry.

- MMP Assessment: Often measured using fluorescent dyes (e.g., JC-1 or TMRM) that accumulate in active mitochondria. A decrease in fluorescence indicates MMP depolarization.

Research Implications and Future Directions

The preclinical data on this compound highlights HIF-1α as a promising target for cancer therapy. However, several challenges must be addressed before clinical translation:

- Optimizing Drug Properties: The low oral bioavailability of the parent compound this compound is a significant limitation. Future work should focus on developing analogs or formulations with improved pharmacokinetic profiles [2].

- Therapeutic Potential: Given its mechanism, this compound could be particularly useful in combination with conventional therapies to target the treatment-resistant hypoxic regions of tumors [1].

- Role of the Metabolite: The finding that the metabolite APA is a major active component suggests that future drug development could focus on APA itself or other structurally optimized compounds [4].

References

- 1. This compound, a hypoxia-inducible factor 1 inhibitor, selectively ... [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic Characterization of this compound, a Novel Hypoxia ... [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic Characterization of this compound, a Novel Hypoxia ... [mdpi.com]

- 4. Metabolite Profiling and Characterization of this compound, a Novel ... [mdpi.com]

LW6 scientific background and early studies

Molecular Mechanisms and Experimental Data

The core mechanisms of LW6 and key experimental findings from foundational studies are summarized in the table below.

| Aspect | Description | Key Findings / Experimental Details |

|---|

| Primary Mechanisms | Inhibits HIF-1α accumulation under hypoxia [1]. Also identified as a specific inhibitor of malate dehydrogenase-2 (MDH2), a Krebs cycle enzyme [2]. | • HIF-1α inhibition occurs independently of von Hippel-Lindau (VHL) protein [1]. • MDH2 inhibition reduces Krebs cycle activity, affecting electron donors (NADH, FADH2) for oxidative phosphorylation [2]. | | Effects in Cancer Cells | Induces hypoxia-selective apoptosis and reduces mitochondrial membrane potential in A549 lung cancer cells [1]. | • Dosage: 20 µM this compound. • Assays: MTS assay for cell viability; flow cytometry for apoptosis (active caspase-3), mitochondrial membrane potential, and ROS. • Key Result: Increased mitochondrial superoxide (O₂•⁻) in hypoxic cells [1]. | | Effects in Immune Cells | Suppresses proliferation of activated human T-cells by disrupting metabolic pathways [2]. | • Dosage: 30 µM this compound. • Assays: LDH release for cytotoxicity; BrdU ELISA for proliferation; western blot for protein analysis. • Key Result: Decreased levels of c-Myc, HIF-1α, and key metabolic enzymes (GLUT1, HKII, LDHA); reduced T-cell proliferation without inducing apoptosis [2]. | | Pharmacokinetics | Rapidly converts to active metabolite APA with low oral bioavailability in mice [3]. | • Volume of Distribution (Vss): 0.5 ± 0.1 L/kg. • Terminal Half-Life (this compound, i.v.): 0.6 ± 0.1 h. • Oral Bioavailability: 1.7 ± 1.8% [3]. |

The mechanisms of this compound in cancer cells and activated T-cells can be visualized below. In cancer cells, this compound inhibits HIF-1α and disrupts mitochondrial function, leading to apoptosis under hypoxia [1]. In T-cells, this compound inhibits MDH2 in the Krebs cycle, causing a cascade of changes that ultimately suppress cell proliferation [2].

Detailed Experimental Protocols

For researchers looking to replicate or build upon key findings, here are the detailed methodologies from the cited studies.

1. Cell Culture and Hypoxia Treatment (A549 Lung Cancer Cells)

- Cell Line: Human lung adenocarcinoma A549 cells.

- Culture Conditions: Grown in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum (FBS) and antibiotics at 37°C in 5% CO₂.

- Hypoxia Induction: Cells were placed in modular incubator chambers flushed with a gas mixture of 95% nitrogen and 5% carbon dioxide to maintain 1% oxygen.

- This compound Treatment: Cells were treated with 20 µM this compound for 12 hours before being exposed to either normoxia or hypoxia for 36-48 hours for analysis [1].

2. Assessment of Apoptosis and Mitochondrial Function

- Active Caspase-3 Detection: After treatment, cells were fixed and permeabilized using Cytofix/Cytoperm solution. They were then stained with a FITC-conjugated monoclonal active caspase-3 antibody and analyzed by flow cytometry [1].

- Mitochondrial Membrane Potential (MMP): The reduction in MMP was assessed using flow cytometry with specific fluorescent dyes (not named in the extract, but JC-1 or TMRM are common choices) [1].

- Intracellular ROS: Levels of reactive oxygen species (ROS) and mitochondrial superoxide were measured using flow cytometry with specific probes (not named in the extract) [1].

3. T-Cell Isolation, Activation, and Proliferation Assay

- T-Cell Isolation: Peripheral blood mononuclear cells (PBMCs) were isolated from healthy donors via Ficoll-Hypaque density gradient centrifugation. T-cells were then negatively selected using a Pan T Cell Isolation kit.

- T-Cell Activation: Isolated T-cells were activated using anti-CD2, anti-CD3, and anti-CD28-conjugated magnetic beads with a bead-to-cell ratio of 1:2.

- Proliferation Measurement: Activated T-cells were cultured with 30 µM this compound for 72 hours. Proliferation was assessed using a BrdU ELISA kit, where the incorporation of bromodeoxyuridine (BrdU) into DNA is measured immunoenzymatically [2].

4. Mixed Lymphocyte Reaction (MLR) for Alloimmunity

- Two-Way MLR (T-Cell Proliferation): PBMCs from two different individuals were co-cultured (5x10⁴ cells each per well) for 7 days in the presence of 30 µM this compound. T-cell proliferation was quantified using the BrdU ELISA method [4].

- One-Way MLR (Alloantibody Production): Mitomycin C-treated PBMCs (stimulators) were co-cultured with untreated PBMCs from a different donor (responders) for 7 days with this compound. Supernatants were harvested and tested for alloantibodies using a complement-dependent cytotoxicity (CDC) assay against resting stimulator PBMCs [4].

Pharmacokinetics and Metabolite Profile

The pharmacokinetic properties of this compound are characterized by rapid conversion to its active metabolite, APA.

| Parameter | Value (this compound) | Value (Metabolite APA) |

|---|---|---|

| Volume of Distribution (Vss) | 0.5 ± 0.1 L/kg | 0.4 ± 0.1 L/kg |

| Terminal Half-Life (t₁/₂) | 0.6 ± 0.1 h (i.v.) | 2.7 ± 0.2 h (after i.v. This compound) |

| Systemic Clearance (CL) | 1.7 ± 0.1 L/h/kg | 0.1 ± 0.0 L/h/kg (after i.v. APA) |

| Oral Bioavailability | 1.7 ± 1.8% | Not Applicable |

| Active Metabolite | (4-adamantan-1-yl-phenoxy)acetic acid (APA) | - |

| Metabolic Stability | Slow conversion to APA in mouse liver microsomes (t₁/₂ > 60 min) and serum (t₁/₂ > 6 h). APA is further metabolized by CYP450 enzymes [3]. | - |

Recent Advances and Future Directions

Research on this compound has evolved beyond its use as a simple inhibitor. A significant recent advancement is its application as a warhead in PROTACs (Proteolysis Targeting Chimeras). A 2025 study designed and synthesized a series of novel HIF-1α-PROTAC degraders by conjugating the this compound scaffold to VHL E3 ligase ligands. One compound, Z12, demonstrated potent HIF-1α degradation and anti-proliferative activity in cervical cancer cells, representing a promising strategy to overcome the limitations of traditional inhibitors [5].

References

- 1. This compound, a hypoxia-inducible factor 1 inhibitor, selectively ... [pmc.ncbi.nlm.nih.gov]

- 2. Malate dehydrogenase-2 inhibitor this compound promotes metabolic ... [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic Characterization of this compound, a Novel Hypoxia ... [mdpi.com]

- 4. Comparison of the effect of the aerobic glycolysis inhibitor ... [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of novel HIF ... [sciencedirect.com]

Mechanism of Action and Signaling Pathway

The antitumor activity of LW6 is based on its unique action within the cellular response to hypoxia.

- HIF-1α in Normal and Cancer Cells: Under normal oxygen levels, the HIF-1α subunit is constantly produced but rapidly degraded by the proteasome following VHL-mediated ubiquitination. In contrast, under hypoxia, HIF-1α accumulates, dimerizes with HIF-1β, and activates transcription of genes promoting cancer progression [1].

- This compound's Action: this compound inhibits the accumulation of the HIF-1α protein, thereby disrupting the formation of the active HIF-1 complex. It achieves this by enhancing the VHL-mediated degradation of HIF-1α, even under hypoxic conditions [2] [1].

The diagram below illustrates this targeted pathway.

This compound promotes VHL-mediated degradation of HIF-1α, inhibiting tumor growth signals. [2] [1]

Pharmacokinetics and Metabolic Profile

A comprehensive pharmacokinetic study in mice revealed that this compound is rapidly converted to an active metabolite, which is crucial for evaluating its efficacy.

- Rapid Metabolism and Formation of an Active Metabolite: this compound undergoes rapid amide hydrolysis in vivo to form its primary circulating metabolite, APA (2-(4-((3r,5r,7r)-adamantan-1-yl)phenoxy)acetic acid) [2] [1].

- Low Oral Bioavailability: The oral bioavailability of the parent this compound compound was found to be very low (1.7%), whereas the systemic exposure to the active metabolite APA was significant. This indicates that APA contributes substantially to the observed in vivo antitumor activity [1].

The table below details the key pharmacokinetic parameters.

| Parameter | This compound (Intravenous) | This compound (Oral) | APA (after this compound IV) | APA (dosed directly, IV) |

|---|---|---|---|---|

| Half-life (t₁/₂) | 0.6 ± 0.1 h | Not calculated | 2.7 ± 0.2 h | 2.8 ± 0.3 h |

| Oral Bioavailability (F) | Not Applicable | 1.7 ± 1.8% | Not Applicable | Not Applicable |

| Systemic Clearance (CL) | 1.7 ± 0.1 L/hr/kg | Not Applicable | Not Applicable | 0.1 ± 0.0 L/hr/kg |

| Volume of Distribution (Vss) | 0.5 ± 0.1 L/kg | Not Applicable | Not Applicable | 0.4 ± 0.1 L/kg |

| AUC₀–inf | 2957.1 ± 215.4 ng·hr/mL | Not calculated | 17,759.9 ± 3194.1 ng·hr/mL | 39,624.7 ± 9502.3 ng·hr/mL |

Data are presented as mean ± S.D. (n=4~5). Adapted from pharmacokinetic studies in male ICR mice. [1]

Experimental Protocols for Metabolite Identification

The identification of this compound's metabolites was performed using advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS).

- Analytical Instrumentation: Analysis was conducted using a hybrid triple quadrupole-linear ion trap mass spectrometer (QTRAP) in negative ion mode [2].

- Data Acquisition Method: The predictive Multiple Reaction Monitoring-Information Dependent Acquisition-Enhanced Product Ion (pMRM-IDA-EPI) scan method was used. In this method [2]:

- MRM as a survey scan: Triggers the acquisition of full product ion spectra (EPI) for potential metabolites.

- Simultaneous quantification and qualification: Provides structural information for metabolite identification.

- Metabolite Structural Elucidation: MS/MS fragmentation spectra of potential metabolites were compared to the parent this compound compound to propose structures based on characteristic biotransformations such as amide hydrolysis, ester hydrolysis, mono-oxidation, and glucuronidation [2].

Biological Context and Therapeutic Potential

- Role of HIF-1α in Leukemia: While this review focuses on the direct molecular target of this compound, it is noteworthy that HIF-1α is a significant factor in the tumor microenvironment and is implicated in the progression of various cancers. Furthermore, related signaling pathways, such as the Hippo/YAP pathway, have also been identified as playing a role in leukemogenesis and are active areas of research for novel leukemia therapies [3].

- Consideration for Drug Development: The pharmacokinetic data indicates that both this compound and its active metabolite APA should be considered for a successful lead optimization and evaluation strategy. The significant and sustained exposure to APA suggests it is a primary driver of the in vivo effect [1].

References

- 1. Pharmacokinetic Characterization of this compound, a Novel Hypoxia ... [pmc.ncbi.nlm.nih.gov]

- 2. Metabolite Profiling and Characterization of this compound, a Novel HIF ... [pmc.ncbi.nlm.nih.gov]

- 3. The Hippo signaling in pathway : function, interaction, and... leukemia [cancerci.biomedcentral.com]

Mechanisms of LW6-Induced Apoptosis

LW6 is a multi-target agent that promotes apoptosis via the following key mechanisms:

| Mechanism | Description | Key Experimental Evidence |

|---|---|---|

| HIF-1α Inhibition | Promotes VHL-mediated proteasomal degradation of HIF-1α, reducing its accumulation under hypoxia [1] [2] [3]. | Reduced HIF-1α protein (not mRNA); effect abolished by VHL knockdown [3] [4]. |

| Mitochondrial Disruption | Reduces mitochondrial membrane potential (MMP) and inhibits mitochondrial respiratory chain; inhibits Malate Dehydrogenase 2 (MDH2), disrupting TCA cycle [2] [5] [3]. | Hypoxia-selective apoptosis; increased mitochondrial superoxide and total ROS; reduced ATP production [2] [3] [4]. |

| Immune Modulation | Downregulates PD-L1 expression on tumor cells by suppressing the HIF-1α/EGFR signaling axis [1]. | Decreased PD-L1 in HCC models; correlated with improved survival in vivo [1]. |

| YAP1 Pathway Inhibition | Increases phosphorylation of YAP1 and reduces its nuclear localization, inhibiting transcription of pro-survival genes [5]. | Observed in pancreatic cancer cells in combination with metformin [5]. |

The interplay of these mechanisms can be visualized in the following pathway:

This compound-induced apoptotic signaling pathways

Quantitative Data on this compound Potency

The table below summarizes the potency and effects of this compound across various experimental models.

| Cell Line / Model | Assay Type | IC₅₀ / Effective Concentration | Key Observation | Source |

|---|---|---|---|---|

| HCT116 (Colon Cancer) | HIF-1α Inhibition | IC₅₀ = 2.44 - 4.4 µM | Inhibition under hypoxia [3] [4]. | [3] [4] |

| Hep3B (Liver Cancer) | HIF-1α Inhibition | IC₅₀ = 2.6 µM | Inhibition of transcriptional activity [3] [4]. | [3] [4] |

| AGS (Gastric Cancer) | HIF-1α Inhibition | IC₅₀ = 0.7 µM | Inhibition of transcriptional activity [3] [4]. | [3] [4] |

| A549 (Lung Cancer) | Apoptosis Induction | 20 µM | Hypoxia-selective apoptosis; reduced MMP [2]. | [2] |

| In Vivo (Mouse Xenograft) | Tumor Growth | 10-20 mg/kg (i.p.) | Reduced tumor growth & HIF-1α expression [3] [4]. | [3] [4] |

Key Experimental Protocols

For researchers looking to replicate these findings, here are detailed methodologies from key studies.

Protocol for Analyzing Apoptosis and Mitochondrial Effects (A549 Cells) [2]

- Cell Culture & Treatment: Human A549 lung adenocarcinoma cells are cultured under normoxia (21% O₂) or hypoxia (1% O₂). Cells are treated with this compound (e.g., 20 µM) for 12-48 hours.

- Viability Assay: Cell viability is assessed using an MTS assay in 96-well plates after 24 hours of treatment. The trypan blue exclusion test can be used in parallel.

- Apoptosis Detection: After this compound treatment for 48 hours, cells are stained with a FITC-conjugated active caspase-3 antibody and analyzed by flow cytometry.

- Mitochondrial Membrane Potential (MMP): The reduction in MMP can be measured using specific fluorescent dyes (e.g., JC-1) in treated vs. untreated hypoxic cells.

- HIF-1α Detection: Cells are fixed and permeabilized after treatment, then stained with a FITC-conjugated anti-HIF-1α antibody and analyzed by flow cytometry to measure protein levels.

Protocol for In Vivo Efficacy Assessment (HCT116 Xenograft) [3] [4]

- Animal Model: Mice carrying xenografts of human colon cancer HCT116 cells.

- Dosing Regimen: this compound is administered via intraperitoneal (i.p.) injection at 10-20 mg/kg for 13 days.

- Endpoint Analysis: Tumor growth is measured periodically. At the end of the study, tumors are harvested for immunohistochemical staining to assess the reduction in HIF-1α protein levels.

Protocol for Combination Study (Pancreatic Cancer Cells) [5]

- Cell Line: Murine pancreatic adenocarcinoma cell line (6606PDA).

- Combination Treatment: Cells are treated with This compound (80 µM) and Metformin (20 mM).

- Cell Death Assay: After 54 hours of treatment, cell death is quantified using a trypan blue assay and counted manually with a Neubauer chamber.

- Migration Assay: A confluent cell monolayer is scratched and treated with drugs. The gap distance is measured at 6 and 20 hours to calculate migration speed.

Therapeutic Potential and Combination Strategies

This compound shows promise not just as a monotherapy but also in combination strategies. Research indicates that combining this compound with metformin synergistically impairs pancreatic cancer cell proliferation, migration, and survival, partly through inactivation of the YAP1 oncoprotein [5]. This highlights a potential strategy to target cancer metabolism from multiple angles.

References

- 1. The hypoxia-inducible factor 1 inhibitor this compound mediates ... [sciencedirect.com]

- 2. This compound, a hypoxia-inducible factor 1 inhibitor, selectively ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound (HIF-1α inhibitor) | Apoptosis Inducer [medchemexpress.com]

- 4. CAY10585 (LW 6) | HIF inhibitor | Mechanism | Concentration [selleckchem.com]

- 5. Metformin and this compound impairs pancreatic cancer cells ... [jcancer.org]

Comprehensive Application Notes and Protocols for LW6 Cell Culture Treatment in Cancer Research

Introduction to LW6 and Its Research Applications

This compound (also known as CAY10585) is a novel (aryloxyacetylamino)benzoic acid derivative that has emerged as a promising small molecule inhibitor in cancer research, primarily known for targeting the cellular response to hypoxia. As a hypoxia-inducible factor 1α (HIF-1α) inhibitor, this compound potently inhibits HIF-1α accumulation by promoting its degradation during hypoxic conditions without affecting HIF-1α mRNA levels. This compound demonstrates additional metabolic targets, including malate dehydrogenase 2 (MDH2), a key enzyme in the Krebs cycle, and calcineurin b homologous protein 1 (CHP1), expanding its potential applications in cancer metabolism and immunology research. These multifaceted mechanisms make this compound particularly valuable for investigating combination therapies, chemosensitization strategies, and metabolic reprogramming in various cancer models.

The compound has shown significant anti-tumor efficacy across diverse experimental models, including pancreatic cancer, colorectal cancer, and hepatocellular carcinoma. Research indicates that this compound enhances chemosensitivity to established chemotherapeutic agents like gemcitabine, providing a rationale for its use in combination therapy approaches. This document provides comprehensive application notes and detailed protocols for implementing this compound treatment in cell culture systems, ensuring researchers can effectively utilize this compound while maintaining experimental consistency and reproducibility.

Mechanisms of Action

Molecular Targets and Pathways

This compound exerts its anti-cancer effects through multiple interconnected molecular pathways, primarily targeting cellular adaptation mechanisms to hypoxia and metabolic reprogramming. The table below summarizes this compound's primary molecular targets and their functional consequences:

Table 1: Molecular Targets of this compound and Their Functional Consequences

| Molecular Target | Biological Function | Effect of this compound Inhibition | Cellular Consequences |

|---|---|---|---|

| HIF-1α | Master regulator of hypoxia response; promotes angiogenesis, metabolic adaptation | Degrades HIF-1α protein via VHL upregulation without affecting mRNA levels [1] [2] | Disrupts hypoxic adaptation; inhibits tumor growth & angiogenesis |

| MDH2 | Mitochondrial enzyme in Krebs cycle; converts malate to oxaloacetate | Inhibits enzymatic activity (IC50 = 6.3 μM in cell-free assays) [3] [2] | Impairs mitochondrial respiration; reduces ATP production |

| CHP1 | Calcium-binding protein; regulates Na+/H+ exchange and cell survival | Binds directly to CHP1 in a Ca2+-dependent manner [1] | Disrupts intracellular pH homeostasis; inhibits cancer cell growth |

| Autophagic Flux | Cellular recycling process; promotes cancer cell survival under stress | Inhibits autophagic flux; accumulates LC3 and p62/SQSTM1 [4] | Enhances chemosensitivity; promotes cell death |

The following diagram illustrates the interconnected signaling pathways affected by this compound treatment:

Figure 1: this compound Signaling Pathways and Cellular Mechanisms - This diagram illustrates the interconnected molecular targets and downstream effects of this compound treatment in cancer cells, highlighting its multi-faceted mechanism of action.

Context-Dependent Mechanisms

The anti-tumor activity of this compound extends beyond HIF-1α inhibition to include significant effects on cancer cell metabolism. By targeting MDH2, this compound disrupts the Krebs cycle efficiency, leading to reduced ATP production and activation of AMPK signaling pathways. This metabolic disruption is particularly detrimental to cancer cells that rely on mitochondrial respiration for energy production. Additionally, this compound's inhibition of autophagic flux represents a crucial mechanism for enhancing the efficacy of conventional chemotherapeutics, as autophagy often serves as a protective mechanism for cancer cells under therapeutic stress.

Recent studies have revealed that this compound's effects on immune cells are also significant. In alloimmunity models, this compound at 30 μM demonstrated immunosuppressive properties by decreasing both T-cell proliferation and alloantibody production, suggesting potential applications in transplantation research and autoimmune disorders. This immunomodulatory effect appears linked to its disruption of metabolic pathways essential for immune cell activation and proliferation, particularly affecting the Krebs cycle in activated T-cells and B-cells.

This compound Treatment Concentration Guidelines

Effective Concentrations Across Cell Lines

Determining the appropriate treatment concentration of this compound is critical for experimental success and depends on the specific cell type, research objectives, and treatment duration. The following table consolidates effective concentration ranges for various experimental applications:

Table 2: this compound Treatment Concentration Guidelines for Different Experimental Applications

| Cell Line/Model | Experimental Context | Effective Concentration | Treatment Duration | Key Findings | References |

|---|---|---|---|---|---|

| Pancreatic Cancer Cells (MIA PaCa-2, 6606PDA) | Monotherapy & Gemcitabine combination | 80-160 μM | 48 hours | Inhibited proliferation; enhanced gemcitabine-induced cell death | [4] |

| HIF-1α Inhibition (Various cancer cells) | Hypoxia-induced HIF-1α accumulation | 10-30 μM | 4-24 hours | Reduced HIF-1α protein; inhibited downstream targets | [1] [2] |

| MDH2 Inhibition (HCT116) | Metabolic targeting | 10 μM | 12-24 hours | Reduced ATP production; AMPK activation | [2] |

| Immune Cells (Human PBMCs) | Mixed lymphocyte reaction (MLR) | 30 μM | 7 days | Decreased T-cell proliferation & alloantibody production | [3] |

| In Vivo Translation (Mouse models) | Anti-tumor efficacy | 10 mg/kg (oral) | Varies (days-weeks) | Reduced tumor weight; decreased HIF-1α in xenografts | [5] [2] |

Concentration Optimization Strategies

When establishing this compound treatment protocols for new experimental systems, researchers should implement comprehensive dose-response studies across a concentration range of 1-200 μM. Initial screening should include at least five concentrations (e.g., 1, 10, 30, 60, 100 μM) to determine the half-maximal inhibitory concentration (IC50) for specific cellular responses. For combination therapy studies with chemotherapeutic agents like gemcitabine, this compound concentrations between 80-160 μM have demonstrated significant chemosensitization effects in pancreatic cancer models. These higher concentration ranges appear necessary for effective autophagy inhibition and enhancement of conventional chemotherapy-induced cell death.

It is important to note that treatment duration significantly influences the effective concentration. Shorter treatments (4-12 hours) may require higher concentrations (30-100 μM) for detectable effects on HIF-1α protein levels, while longer exposures (24-72 hours) may achieve significant responses at lower concentrations (10-30 μM). Researchers should also consider cell density and proliferation rates, as these factors can substantially influence drug sensitivity and metabolic state, potentially altering this compound efficacy across different experimental setups.

Detailed Experimental Protocols

Cell Culture and this compound Treatment Preparation

Materials Required:

- This compound compound (commercially available as CAY10585)

- Dimethyl sulfoxide (DMSO), tissue culture grade

- Appropriate cell culture medium and supplements

- Cancer cell lines of interest

- Sterile phosphate-buffered saline (PBS)

- Tissue culture-treated plates/dishes

This compound Stock Solution Preparation:

- Reconstitution: Prepare a 25 mM stock solution by dissolving this compound in high-purity DMSO. This compound has demonstrated solubility up to 24 mg/mL (55.1 mM) in fresh, dry DMSO [2].

- Aliquoting: Divide the stock solution into small, single-use aliquots (e.g., 10-20 μL) to minimize freeze-thaw cycles and maintain compound stability.

- Storage: Store aliquots at -20°C protected from light. Under these conditions, this compound remains stable for at least 6 months.

Working Solution Preparation:

- Thaw a single aliquot of this compound stock solution at room temperature.

- Prepare intermediate dilutions in DMSO if needed for specific concentration ranges.

- Add the appropriate volume directly to pre-warmed culture medium to achieve the desired final concentration.

- Vortex gently to ensure complete mixing.

Critical Note: The final DMSO concentration should never exceed 0.5% (v/v) in cell culture media, with 0.1% being ideal to avoid solvent toxicity effects. Include vehicle controls with equivalent DMSO concentrations in all experiments.

Cell Viability and Proliferation Assays

BrdU Incorporation Proliferation Assay: This protocol assesses this compound's effects on cancer cell proliferation through 5-bromo-2'-deoxyuridine (BrdU) incorporation, adapted from established methods [4].

Procedure:

- Cell Seeding: Plate cells at optimized densities in 96-well plates (e.g., 2×10³ 6606PDA cells/well or 4×10³ MIA PaCa-2 cells/well).

- Incubation: Allow cells to adhere for 24 hours under standard culture conditions (37°C, 5% CO₂).

- Treatment: Replace medium with fresh medium containing this compound at desired concentrations or vehicle control (DMSO).

- Proliferation Assessment: After 30 hours of treatment, evaluate proliferation using a colorimetric Cell Proliferation ELISA kit per manufacturer's instructions.

- Analysis: Measure BrdU incorporation with a multilabel plate reader platform and normalize values to vehicle controls.

Trypan Blue Exclusion Cell Death Assay: This protocol quantifies this compound-induced cell death through membrane integrity assessment.

Procedure:

- Cell Preparation: Plate 3×10⁴ cells/well in 24-well plates and incubate for 24 hours.

- Treatment: Treat cells with this compound or vehicle control for 48 hours.

- Harvesting: Trypsinize and resuspend cells in complete medium.

- Staining: Mix cell suspension 1:1 with 0.4% trypan blue staining solution.

- Counting: Count unstained (viable) and stained (non-viable) cells using a Neubauer chamber within 5 minutes of staining.

- Calculation: Calculate percentage of dead cells as (stained cells / total cells) × 100.

The following diagram illustrates the complete experimental workflow for assessing this compound effects on cancer cells:

Figure 2: this compound Experimental Workflow - This diagram outlines the complete experimental workflow from compound preparation through data analysis for assessing this compound effects in cell culture models.

Autophagy Analysis Protocols

Western Blot Analysis of Autophagic Markers: This protocol evaluates this compound's inhibition of autophagic flux through LC3 and p62 accumulation.

Procedure:

- Cell Plating: Plate 2.4×10⁵ cells/well in 6-well plates and incubate for 24 hours.

- Treatment: Treat cells with this compound at desired concentrations (typically 80-160 μM for pancreatic cancer cells) for predetermined time points.

- Protein Extraction: Harvest cells and extract proteins using RIPA buffer with protease inhibitors.

- Western Blotting: Separate proteins by SDS-PAGE (15% gels for LC3 analysis) and transfer to PVDF membranes.

- Immunoblotting: Probe with primary antibodies against LC3 (1:1000 dilution) and p62/SQSTM1 (1:8000 dilution).

- Detection: Use appropriate peroxidase-linked secondary antibodies and chemiluminescent detection.

- Normalization: Measure LC3-II/β-actin and p62/β-actin ratios for quantitative comparison.

Tandem RFP-GFP-LC3 Fluorescence Assay: This protocol provides quantitative assessment of autophagic flux dynamics.

Procedure:

- Cell Plating: Plate 1×10⁵ 6606PDA cells or 4×10⁵ MIA PaCa-2 cells in glass-bottom dishes.

- Transfection: Transfect cells with ptfLC3 plasmid (Addgene #21074) using Lipofectamine 3000.

- Treatment: After 24 hours, treat cells with this compound (80 μM for MIA PaCa-2, 160 μM for 6606PDA) or DMSO control for 12 hours.

- Fixation: Fix cells with 4% formalin and stain nuclei with DAPI.

- Imaging: Acquire images using confocal microscopy (60× oil objective).

- Quantification: Count yellow dots (autophagosomes) and red dots (autolysosomes) per cell. Calculate ratios: autophagosomes/cell = yellow dots/nuclei; autolysosomes/cell = red dots/nuclei.

Pharmacological Considerations

Metabolism and Bioavailability

Understanding this compound's pharmacokinetic profile is essential for translating in vitro findings to in vivo models. This compound undergoes rapid metabolism to its primary active metabolite, (4-adamantan-1-yl-phenoxy)acetic acid (APA). Pharmacokinetic studies in mice reveal that after a 5 mg/kg intravenous dose, this compound exhibits a short terminal half-life of 0.6±0.1 hours and a relatively small volume of distribution (0.5±0.1 L/kg) [5]. The oral bioavailability of parent this compound is low (1.7±1.8%), with rapid conversion to APA, which shows significantly greater plasma exposure.

Researchers should note that APA formation contributes substantially to the observed biological activity in experimental systems. In vivo, approximately 54% of systemically available this compound is rapidly converted to APA following intravenous administration. This metabolite demonstrates similar pharmacological activity against HIF-1α and may contribute significantly to the observed anti-tumor effects in animal models. When designing experiments, consider that the effects observed in cell culture may result from both the parent compound and its metabolites, particularly in longer-duration treatments.

Solubility and Formulation

For in vitro applications, this compound is highly soluble in DMSO (up to 24 mg/mL or 55.1 mM), making it suitable for concentrated stock solutions. The compound is insoluble in water and has limited solubility in ethanol (approximately 1 mg/mL). For in vivo administration, this compound can be formulated as a homogeneous suspension using 0.5-1% carboxymethyl cellulose (CMC-Na) at concentrations ≥5 mg/mL. Alternative formulations include clear solutions using 5% DMSO in corn oil, achieving concentrations up to 0.9 mg/mL (2.07 mM) [2].

Troubleshooting and Technical Notes

Common Experimental Challenges

Variable Cellular Responses: Different cell lines may exhibit varying sensitivity to this compound due to differences in metabolic states, expression levels of target proteins, or genetic backgrounds. Always include appropriate positive controls (e.g., hypoxia mimetics for HIF-1α inhibition, chloroquine for autophagy inhibition) to validate experimental conditions.

Solvent Toxicity Effects: DMSO concentrations above 0.5% can independently affect cellular processes, particularly metabolism and differentiation. Maintain consistent DMSO concentrations across all treatment groups, including vehicle controls, and never exceed 0.5% DMSO in final culture media.

Time-Dependent Effects: this compound's mechanisms are time-dependent, with immediate effects on protein degradation (HIF-1α within 4 hours) and later effects on autophagy and cell viability (24-72 hours). Design time-course experiments to capture these dynamic responses rather than relying on single time points.

Optimization Recommendations

- Hypoxic vs Normoxic Conditions: While this compound was developed as a HIF-1α inhibitor under hypoxic conditions, it demonstrates significant efficacy under normoxic conditions in many cancer models, particularly through its MDH2 inhibitory activity.

- Combination Therapy Design: When combining this compound with chemotherapeutic agents like gemcitabine, establish timing and sequencing carefully. Pre-treatment with this compound for 12-24 hours before chemotherapy addition often maximizes sensitization effects.

- Metabolic Assessment: Include complementary assays to monitor metabolic effects, such as ATP production measurement, mitochondrial membrane potential assessment, or extracellular acidification rate monitoring to fully characterize this compound's impact on cancer cell metabolism.

References

- 1. HIF-1α suppressing small molecule, this compound, inhibits cancer ... [sciencedirect.com]

- 2. CAY10585 (LW 6) | HIF inhibitor | Mechanism | Concentration [selleckchem.com]

- 3. Comparison of the effect of the aerobic glycolysis inhibitor ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound enhances chemosensitivity to gemcitabine and ... [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetic Characterization of this compound, a Novel Hypoxia ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for BCRP Inhibition Assay Using LW6

Introduction to BCRP and LW6

Breast Cancer Resistance Protein (BCRP/ABCG2) is a critical ATP-binding cassette (ABC) efflux transporter that plays a significant role in multidrug resistance (MDR) in cancer chemotherapy. BCRP functions as a xenobiotic efflux pump by exporting various antineoplastic drugs out of cells, thereby reducing intracellular drug accumulation and compromising chemotherapeutic efficacy. Overexpression of BCRP is frequently detected in human solid and hematologic cancers and is associated with decreased patient survival. BCRP is also expressed in normal tissues including the small intestine, liver, brain endothelium, and placenta, where it contributes to blood-tissue barriers that limit drug distribution to protected sites such as the brain and fetus. [1] [2] [3]

This compound has been identified as a novel potent BCRP inhibitor that not only inhibits BCRP-mediated drug efflux but also downregulates BCRP expression. In comparative studies, this compound demonstrated superior potency to Ko143, a well-known BCRP inhibitor, in enhancing cellular accumulation of BCRP substrate drugs. Unlike many multidrug resistance modulators, this compound shows specificity for BCRP without significant inhibition of P-glycoprotein (P-gp), making it a valuable tool for selective BCRP inhibition studies. This compound significantly enhances the cytotoxicity of various anticancer drugs in BCRP-overexpressing cells and improves the oral exposure of methotrexate in vivo, suggesting its potential utility in overcoming BCRP-mediated drug resistance. [4]

Materials and Reagents

Cell Lines

- MDCKII-BCRP cells: Madin-Darby Canine Kidney cells overexpressing human BCRP

- MDCKII-MDR1 cells: MDCKII cells overexpressing human P-glycoprotein (for selectivity testing)

- MDCKII-mock cells: Parental MDCKII cells lacking BCRP transporter (as negative control)

Note: All cell lines should be maintained according to standard cell culture protocols and manufacturer's specifications. Regular verification of transporter expression is recommended. [4]

Compounds and Reagents

Table 1: Key Compounds and Reagents for BCRP Inhibition Assays

| Compound/Reagent | Purpose | Stock Concentration | Storage Conditions |

|---|---|---|---|

| This compound | BCRP inhibitor | 10 mM in DMSO | -20°C, protected from light |

| Ko143 | Reference BCRP inhibitor | 10 mM in DMSO | -20°C, protected from light |

| Mitoxantrone | BCRP substrate for accumulation assays | 1 mM in water | 4°C, protected from light |

| Methotrexate | BCRP substrate for in vivo studies | 10 mg/mL in saline | 4°C |

| DMSO (Dimethyl sulfoxide) | Vehicle control | 100% | Room temperature |

| Hanks' Balanced Salt Solution (HBSS) | Transport assay buffer | 1X | 4°C |

Equipment

- Fluorescence-activated cell sorter (FACS) or fluorescence plate reader

- Cell culture incubator (37°C, 5% CO₂)

- Laminar flow hood for sterile procedures

- Centrifuge for cell processing

- Real-time PCR system for gene expression analysis

- LC-MS/MS system for pharmacokinetic studies

Cellular Accumulation Assay

Protocol Overview

This assay measures the intracellular accumulation of a fluorescent BCRP substrate (mitoxantrone) in the presence and absence of this compound, providing direct evidence of BCRP inhibition. Increased intracellular fluorescence indicates effective BCRP inhibition. [4]

Detailed Procedure

Cell Preparation:

- Seed MDCKII-BCRP, MDCKII-MDR1, and MDCKII-mock cells in 24-well plates at a density of 1×10⁵ cells/well and culture for 48 hours until 80-90% confluent.

- Include triplicate wells for each test condition.

Pre-treatment:

- Prepare fresh treatment media containing this compound at concentrations ranging from 0.1 to 10 µM, Ko143 (10 µM) as positive control, and vehicle (0.1% DMSO) as negative control.

- Pre-treat cells with these media for 60 minutes at 37°C in 5% CO₂.

Mitoxantrone Accumulation:

- Replace pre-treatment media with fresh media containing both the inhibitors and 10 µM mitoxantrone.

- Incubate for an additional 90 minutes at 37°C in 5% CO₂.

Sample Processing:

- Terminate incubation by placing plates on ice and washing cells three times with ice-cold PBS.

- Lyse cells with 0.5 mL of 1% Triton X-100 in PBS.

- Transfer lysates to microcentrifuge tubes and centrifuge at 10,000×g for 5 minutes to remove debris.

Fluorescence Measurement:

- Measure mitoxantrone fluorescence in supernatants using a fluorescence plate reader (excitation: 655 nm, emission: 678 nm).

- Normalize fluorescence values to total protein content using a BCA protein assay.

Data Analysis

Calculate the accumulation ratio as follows: Accumulation Ratio = Fluorescence (test group) / Fluorescence (vehicle control)

An accumulation ratio significantly greater than 1 indicates effective BCRP inhibition. This compound typically demonstrates concentration-dependent inhibition with significant effects observed at concentrations as low as 0.1 µM. [4]

Cytotoxicity Assay (Chemosensitization)

Protocol Overview

This assay evaluates the ability of this compound to enhance the cytotoxicity of anticancer drugs in BCRP-overexpressing cells, demonstrating the functional consequence of BCRP inhibition.

Detailed Procedure

Cell Seeding:

- Seed MDCKII-BCRP and MDCKII-mock cells in 96-well plates at 5×10³ cells/well and allow to adhere for 24 hours.

Drug Treatment:

- Treat cells with various concentrations of anticancer drugs (mitoxantrone, doxorubicin) in the presence or absence of this compound (1-10 µM).

- Include controls with this compound alone to assess its intrinsic cytotoxicity.

- Incubate for 72 hours at 37°C in 5% CO₂.

Viability Assessment:

- Measure cell viability using MTT or similar viability assays according to manufacturer's protocols.

- Determine CC₅₀ values (concentration that reduces cell viability by 50%) using non-linear regression analysis.

Data Analysis

Table 2: Representative Cytotoxicity Data for Anticancer Drugs with and without this compound

| Cell Line | Treatment | Mitoxantrone CC₅₀ (µM) | Doxorubicin CC₅₀ (µM) | Fold Reduction in CC₅₀ |

|---|---|---|---|---|

| MDCKII-BCRP | Vehicle | 5.2 ± 0.4 | 18.5 ± 1.2 | - |

| MDCKII-BCRP | This compound (10 µM) | 1.7 ± 0.2 | 1.8 ± 0.3 | 3.1 (mitoxantrone), 10.3 (doxorubicin) |

| MDCKII-mock | Vehicle | 1.8 ± 0.3 | 1.9 ± 0.2 | - |

| MDCKII-mock | This compound (10 µM) | 1.7 ± 0.2 | 1.8 ± 0.2 | Not significant |

The fold reduction in CC₅₀ indicates the degree of chemosensitization achieved by BCRP inhibition. This compound typically reduces the CC₅₀ of mitoxantrone by approximately 3-fold and doxorubicin by 10-fold in BCRP-overexpressing cells, while having minimal effect in control cells. [4]

Gene Expression Analysis

Protocol Overview

This assay evaluates the effect of this compound on BCRP mRNA expression using quantitative real-time PCR, distinguishing whether reduced transporter activity results from direct inhibition or downregulation of expression.

Detailed Procedure

Cell Treatment:

- Treat MDCKII-BCRP cells with this compound (0.1-10 µM) or vehicle for 24-48 hours.

- Include a positive control if available (e.g., known transcriptional regulator of BCRP).

RNA Extraction:

- Extract total RNA using a commercial kit following manufacturer's instructions.

- Determine RNA concentration and purity by spectrophotometry.

cDNA Synthesis:

- Reverse transcribe 1 µg of total RNA to cDNA using a reverse transcription kit.

Quantitative PCR:

- Perform qPCR reactions in triplicate using gene-specific primers for BCRP and housekeeping genes (GAPDH, β-actin).